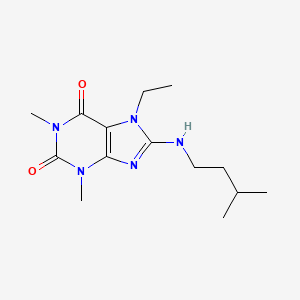

7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative. Purines are vital compounds in biology, as they make up part of the structure of nucleic acids (DNA and RNA). This specific compound has particular interest in medicinal chemistry due to its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure starting with a purine precursor, followed by a series of alkylation and amination reactions. The key step often involves the selective alkylation of the purine nucleus to introduce the ethyl and isopentylamino groups, followed by methylation at the 1 and 3 positions. These reactions are usually conducted under controlled temperatures and with the use of various organic solvents. Industrial Production Methods: Industrially, the production often scales up using batch reactors with precise control over reaction conditions to ensure high yield and purity. Process optimization might involve adjusting solvent types, reagent concentrations, and reaction times.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes oxidation and reduction reactions, nucleophilic substitution, and electrophilic substitution. Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used for oxidation. Reducing agents such as lithium aluminum hydride or sodium borohydride facilitate reduction. Substitution reactions often employ nucleophiles like amines or thiols and electrophiles such as alkyl halides under moderate to high temperatures. Major Products: From oxidation, products may include oxidized derivatives at the nitrogen or oxygen positions. Reduction often leads to reduced forms of the compound, while substitution reactions yield various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

In chemistry, it is used to study nucleophilic and electrophilic substitution reactions. In biology, it serves as a tool to investigate enzyme interactions involving purine analogs. In medicine, this compound has been explored for its potential as an antiviral, anticancer, and anti-inflammatory agent. In industry, it is used in the synthesis of other complex organic molecules and pharmaceutical intermediates.

Wirkmechanismus

The mechanism by which this compound exerts its effects often involves binding to specific enzymes or receptors, thereby modulating their activity. Molecular targets include adenosine receptors and enzymes like phosphodiesterases. The pathways involved typically relate to signal transduction and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Compared to other purine derivatives, this compound's unique structural features, such as the isopentylamino group, confer distinct biological activities. Similar compounds include caffeine, theophylline, and theobromine, all of which differ primarily in their alkyl and amine substituents on the purine ring. These subtle differences can significantly impact their pharmacological profiles and uses.

Biologische Aktivität

7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 923113-80-8, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines and has been studied for its pharmacological properties, particularly in relation to its effects on the central nervous system (CNS) and its potential therapeutic applications.

- Molecular Formula : C14H23N5O2

- Molecular Weight : 293.36 g/mol

- Structure : The compound features a purine base with ethyl and isopentylamino substituents that may influence its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, particularly as a stimulant. Its structural similarity to caffeine suggests it may act on adenosine receptors, which are critical in modulating neurotransmission in the CNS.

- Adenosine Receptor Interaction : Preliminary studies have shown that compounds with similar structures can antagonize adenosine receptors, leading to increased neuronal excitability and potential cognitive enhancement effects .

2. Cognitive Enhancement

Studies have suggested that derivatives of purines can enhance cognitive functions. For instance, compounds like caffeine are known to improve alertness and cognitive performance by blocking adenosine receptors . The specific effects of this compound on cognition remain to be fully elucidated but warrant further investigation due to its structural characteristics.

3. Neuroprotective Properties

There is emerging evidence that purine derivatives may possess neuroprotective properties. For example, certain studies have indicated that these compounds can mitigate oxidative stress and neuronal damage in various models of neurodegeneration . The specific mechanisms through which this compound operates are still under investigation.

Case Studies

A review of relevant literature reveals limited direct studies focusing solely on this compound. However, comparative studies with related compounds provide insights into its potential:

Research Findings

Recent investigations into the biological activity of related purines suggest a trend toward exploring their therapeutic potentials:

- Stimulant Effects : Similar compounds have been shown to enhance physical performance and reduce fatigue through mechanisms involving adenosine receptor antagonism.

- Neuroprotection : Evidence from studies involving related xanthines indicates potential protective effects against neurodegenerative conditions.

Eigenschaften

IUPAC Name |

7-ethyl-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-6-19-10-11(16-13(19)15-8-7-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUMCCRCWJWIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NCCC(C)C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.